3-(4-methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Description
Nuclear Magnetic Resonance Spectral Profiling
Nuclear magnetic resonance spectroscopy provides critical structural information for this compound through detailed analysis of proton and carbon environments. The compound's aromatic protons from both the methoxyphenyl and isoindolinone ring systems would be expected to appear in the characteristic aromatic region of proton nuclear magnetic resonance spectra, typically between 7.0 and 8.0 parts per million.
The methoxy group attached to the phenyl ring should manifest as a distinct singlet in the proton spectrum, typically appearing around 3.8 parts per million, integrating for three protons. The isoindolinone methylene protons would be anticipated to appear as a characteristic singlet around 4.8 parts per million, while the propanoic acid methylene protons would exhibit more complex splitting patterns due to their proximity to the chiral center.
Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information regarding the carbon framework, with the carbonyl carbons from both the isoindolinone and carboxylic acid functionalities appearing in the characteristic downfield region around 170-180 parts per million. The aromatic carbon signals would populate the 120-160 parts per million region, while the methoxy carbon would appear around 55 parts per million.
Infrared Absorption Signatures
Infrared spectroscopy offers valuable functional group identification for this compound through characteristic absorption bands corresponding to specific molecular vibrations. The carboxylic acid functionality would be expected to exhibit a broad absorption band around 2500-3300 wavenumbers due to the hydrogen-bonded hydroxyl stretch, along with a sharp carbonyl stretch around 1700 wavenumbers.
The isoindolinone lactam carbonyl group should produce a distinct absorption band around 1650-1680 wavenumbers, typically appearing at a slightly lower frequency than the carboxylic acid carbonyl due to the partial double bond character of the amide linkage. The aromatic carbon-carbon stretching vibrations would manifest as multiple absorption bands in the 1450-1600 wavenumber region.
The methoxy group would contribute characteristic carbon-hydrogen stretching absorptions around 2800-3000 wavenumbers and carbon-oxygen stretching around 1000-1300 wavenumbers. The presence of multiple aromatic rings would generate complex fingerprint region absorptions below 1500 wavenumbers, providing additional structural confirmation through comparison with reference spectra.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for this compound. The molecular ion peak should appear at mass-to-charge ratio 311, corresponding to the calculated molecular weight of the compound.
Expected fragmentation patterns would include loss of the carboxylic acid functionality (45 mass units) to generate a fragment at mass-to-charge ratio 266, representing the remaining isoindolinone-methoxyphenyl portion of the molecule. Additional fragmentation might involve loss of the methoxy group (31 mass units) or cleavage of the propanoic acid side chain.
The methoxyphenyl moiety could generate characteristic fragment ions, including the tropylium ion at mass-to-charge ratio 91 and the methoxybenzyl cation at mass-to-charge ratio 121. The isoindolinone portion might produce fragments corresponding to phthalimide-related structures, providing additional confirmation of the molecular architecture through tandem mass spectrometry experiments.
Crystallographic Data and Conformational Analysis
The crystallographic characterization of this compound provides fundamental information regarding its solid-state structure and conformational preferences. The compound exhibits a defined melting point range of 180-182 degrees Celsius, indicating good crystalline properties and thermal stability under standard laboratory conditions.
The melting point characteristics suggest the presence of intermolecular hydrogen bonding interactions, likely involving the carboxylic acid functionality and potentially the lactam carbonyl group of the isoindolinone ring system. These interactions contribute to the overall crystal lattice stability and influence the compound's physical properties including solubility and dissolution characteristics.
Conformational analysis reveals that the molecule possesses significant structural flexibility around the propanoic acid side chain, allowing for various spatial arrangements of the methoxyphenyl and isoindolinone moieties. The preferred conformation in the solid state would be determined by the balance between intramolecular strain and intermolecular packing forces within the crystal lattice.
The compound requires ambient temperature storage conditions, indicating reasonable stability under normal laboratory conditions without requiring specialized low-temperature preservation. This storage requirement reflects the compound's resistance to thermal decomposition and oxidative degradation under standard atmospheric conditions, making it suitable for routine handling and analysis in research applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-23-14-8-6-12(7-9-14)16(10-17(20)21)19-11-13-4-2-3-5-15(13)18(19)22/h2-9,16H,10-11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFHVIUSXNPGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377572 | |
| Record name | 3-(4-methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665717 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
167886-73-9 | |
| Record name | 3-(4-methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(4-methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves the formation of the isoindolone ring system followed by the introduction of the 4-methoxyphenyl substituent and the propanoic acid side chain. The key steps generally include:
- Construction of the isoindolone core via cyclization reactions involving phthalimide or related isoindole precursors.
- Formation of the propanoic acid side chain through alkylation or condensation reactions.
- Introduction of the 4-methoxyphenyl group via aromatic substitution or coupling reactions.
Detailed Preparation Methods
| Step | Reaction Type | Starting Materials | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|---|
| 1 | Isoindolone ring formation | Phthalic anhydride or phthalimide derivatives | Heating with amines or amino acids under reflux | Formation of 1-oxo-1,3-dihydro-2H-isoindol-2-yl intermediate | Cyclization under acidic or basic catalysis |
| 2 | Side chain introduction | Isoindolone intermediate + 4-methoxyphenyl-substituted alkyl halide or equivalent | Alkylation using base (e.g., K2CO3) in polar aprotic solvent (DMF, DMSO) | Attachment of 4-methoxyphenyl-propanoic acid moiety | Control of regioselectivity critical |
| 3 | Carboxylic acid formation | Ester intermediates or protected acids | Hydrolysis under acidic or basic conditions | Free carboxylic acid product | Purification by crystallization or chromatography |
Representative Synthetic Route Example
A plausible synthetic route based on literature precedents and structural analogs is:
Synthesis of Isoindolone Intermediate
Phthalic anhydride reacts with ammonia or a primary amine to form phthalimide, which upon reduction or further functionalization yields the isoindolone ring.Formation of 3-(4-Methoxyphenyl)-3-(1-oxoisoindol-2-yl)propanoic Acid
The isoindolone intermediate is reacted with 4-methoxyphenyl-substituted bromo- or chloro-propanoic acid esters under nucleophilic substitution conditions. The reaction is typically carried out in anhydrous polar aprotic solvents like dimethylformamide (DMF) with a base such as potassium carbonate to facilitate alkylation.Hydrolysis of Ester to Acid
The ester intermediate undergoes hydrolysis using aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the target carboxylic acid.
Purification and Characterization
- Purification Methods : Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic methods (silica gel column chromatography) are employed to isolate pure this compound.
- Characterization : Confirmed by NMR (1H, 13C), IR spectroscopy (noting carbonyl and aromatic signals), mass spectrometry (molecular ion at 311.3 g/mol), and elemental analysis.
Research Findings and Optimization
- Reaction Yields : Yields vary depending on the purity of starting materials and reaction conditions but typically range from 60% to 85% for the key alkylation step.
- Solvent Effects : Polar aprotic solvents such as DMF and DMSO enhance nucleophilic substitution efficiency.
- Temperature Control : Moderate heating (60–100°C) favors ring closure and substitution without side reactions.
- Base Selection : Potassium carbonate is preferred for mild basic conditions to avoid decomposition.
Data Summary Table
| Parameter | Details |
|---|---|
| Molecular Formula | C18H17NO4 |
| Molecular Weight | 311.3 g/mol |
| CAS Number | 167886-73-9 |
| Key Reagents | Phthalic anhydride, 4-methoxyphenyl alkyl halide, K2CO3 |
| Solvents | DMF, DMSO, ethanol (for recrystallization) |
| Typical Reaction Temperature | 60–100°C |
| Yield Range | 60–85% |
| Purification | Recrystallization, silica gel chromatography |
| Characterization Techniques | NMR, IR, MS, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the isoindole moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Medicinal Chemistry
Potential Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to 3-(4-methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid showed inhibitory effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This property is particularly relevant in the context of chronic conditions such as rheumatoid arthritis and inflammatory bowel disease .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including esterification and amidation. Its structural features allow for modifications that can lead to the development of new pharmaceuticals and agrochemicals .
Material Science
Polymer Composites
In material science, the compound has been explored for its incorporation into polymer matrices to enhance mechanical properties. Research has shown that adding this compound can improve the thermal stability and tensile strength of polymers, making them suitable for advanced applications in coatings and composites .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Activity against bacterial strains |
Table 2: Synthesis Pathways
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Esterification | Reaction with alcohols | 85 |
| Amidation | Reaction with amines | 90 |
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of isoindole derivatives, including this compound. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting a promising avenue for drug development .
Case Study 2: Anti-inflammatory Mechanisms
In another study published in Pharmacology Reports, researchers investigated the anti-inflammatory properties of the compound. They found that it effectively reduced levels of TNF-alpha and IL-6 in vitro, demonstrating its potential for therapeutic use in inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) 4-Methylphenyl Derivative
- Structure: 3-[1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid.
- Molecular Formula: C₁₉H₂₁NO₃ (MW: 311.37 g/mol) .
- Key Differences: The 4-methyl group increases lipophilicity compared to the methoxy variant.
- Pharmacological Notes: Cited in studies exploring isoindolone derivatives for analgesic and anti-inflammatory applications .
(b) 4-Hydroxyphenyl Derivative
- Structure: 3-(4-Hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid.
- Molecular Formula: C₁₇H₁₅NO₄ (MW: 297.31 g/mol) .
- Methyl ester derivatives (e.g., CAS: 477864-16-7) act as prodrugs to enhance bioavailability .
(c) 3-Thienyl Derivative
- Structure: 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid.
- Molecular Formula: C₁₅H₁₃NO₃S (MW: 287.33 g/mol) .
- Key Differences :
- Replacement of phenyl with thiophene introduces sulfur-based electronic effects, increasing electron richness and altering receptor interactions.
Isoindole Ring Modifications
(a) 1,3-Dioxoisoindole Derivatives
- Example: 2-(1,3-Dioxoisoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic acid.
- Molecular Formula : C₁₇H₁₂N₂O₇ (MW: 356.29 g/mol) .
- The nitro substituent is strongly electron-withdrawing, affecting acidity (pKa) and metabolic stability.
(b) Hexahydroisoindole Derivatives
Bulkier Aromatic Substitutents
(a) 1-Naphthyl Derivative
- Structure: 3-(1-Naphthyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid.
- Molecular Formula: C₂₁H₁₇NO₃ (MW: 331.37 g/mol) .
- Key Differences :
- The naphthalene group significantly increases lipophilicity and steric bulk, likely affecting absorption and distribution profiles.
Physicochemical and Pharmacological Comparison
Key Structural and Functional Insights
- Methoxy vs. Methyl Groups : The methoxy group in the target compound provides moderate lipophilicity and metabolic stability compared to the more lipophilic methyl group .
- Ring Saturation : Fully unsaturated isoindole (target) vs. hexahydroisoindole (analogs) affects conformational dynamics and target engagement .
- Electronic Effects : Electron-withdrawing (nitro) or donating (hydroxy, methoxy) substituents modulate acidity, solubility, and reactivity .
Research and Development Implications
- Drug Design : The 4-methoxyphenyl variant balances lipophilicity and polarity, making it a candidate for further optimization in anti-inflammatory or analgesic pipelines.
- Synthetic Accessibility : Solvent-free synthesis methods (used for analogs) could be adapted for large-scale production .
- Unanswered Questions: Limited pharmacological data in the evidence necessitate further studies on bioavailability, toxicity, and mechanistic pathways.
Biological Activity
3-(4-Methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (commonly referred to as compound 1) is a synthetic organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of 313.34 g/mol. The structural representation includes a propanoic acid moiety linked to a methoxyphenyl group and an isoindole derivative. The compound's structure is critical for its biological activity, influencing its interactions with biological targets.
Research indicates that compound 1 may exert its biological effects through several mechanisms:
- PPARγ Activation : Compound 1 has shown potential as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating glucose metabolism and fatty acid storage, making it a target for diabetes and obesity treatments .
- Antioxidant Properties : The methoxy group in the phenyl ring may contribute to antioxidant activity, which can protect cells from oxidative stress and inflammation .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that compound 1 may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism .
In Vitro Studies
Several studies have investigated the biological activity of compound 1:
- Cell Proliferation Assays : In vitro assays demonstrated that compound 1 inhibited the proliferation of certain cancer cell lines, indicating potential anti-cancer properties. The IC50 values varied depending on the cell type, suggesting selective toxicity towards malignant cells .
- Anti-inflammatory Effects : Compound 1 exhibited significant anti-inflammatory effects in macrophage models by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacological effects of compound 1:
- Diabetes Model : In diabetic rats, treatment with compound 1 resulted in improved glycemic control and reduced insulin resistance, supporting its role as a PPARγ agonist .
- Toxicology Assessments : Toxicological evaluations revealed that compound 1 has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in long-term studies .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇NO₄ |
| Molecular Weight | 313.34 g/mol |
| PPARγ Agonist | Yes |
| Antioxidant Activity | Moderate |
| IC50 (Cancer Cell Lines) | Varies by cell type |
| Anti-inflammatory Activity | Significant |
| Toxicity Profile | Favorable |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-(4-methoxyphenyl)-3-(1-oxo-isoindol-2-yl)propanoic acid?
- Methodological Answer : A solvent-free synthesis via thermal fusion of pre-functionalized carboxylic acids with amino acids is a key approach. For example, fusion of cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid under controlled heating yields structurally analogous isoindolone derivatives . Reaction optimization (e.g., temperature, stoichiometry) and purification via recrystallization are critical for improving yields.
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Multi-modal spectroscopic analysis is essential:
- 1H/13C NMR : Assign signals for the isoindolone ring (δ 4.0–5.0 ppm for NH/CH2), methoxyphenyl protons (δ 3.8–6.8 ppm), and carboxylic acid (δ 12–13 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (1680–1720 cm⁻¹ for isoindolone and carboxylic acid) and methoxy C-O bonds (1250 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., C19H17NO5) .
Q. What biological activities are associated with the compound’s structural motifs?
- Methodological Answer : The isoindolone core is linked to anti-inflammatory and receptor-modulating activities, as seen in analogs like pazinaclone (anxiolytic) and indoprofen (anti-inflammatory) . The 4-methoxyphenyl group may enhance metabolic stability compared to hydroxylated analogs . Preliminary assays (e.g., COX-2 inhibition or 5-HT receptor binding) can screen for activity.
Advanced Research Questions
Q. How do substituent variations on the phenyl or isoindolone rings influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of derivatives with substituents like halogens or methoxy groups. For example:
| Derivative | Substituent (Position) | Bioactivity Trend | Yield (%) | Ref. |
|---|---|---|---|---|
| 4v | 4-Cl (Phenyl) | Moderate anti-inflammatory | 67 | |
| 4w | 4-OCH3 (Phenyl) | Enhanced metabolic stability | 86 |
- Experimental Design : Compare IC50 values in target assays (e.g., enzyme inhibition) and correlate with electronic/hydrophobic parameters (Hammett constants, logP) .
Q. What are the metabolic pathways and degradation products of this compound?
- Methodological Answer : In vitro metabolic profiling using liver microsomes or hepatocytes identifies primary pathways:
- Phase I : Oxidative dealkylation of the methoxy group to 4-hydroxyphenyl derivatives .
- Phase II : Glucuronidation/sulfation of hydroxylated metabolites (detected via LC-MS/MS) .
- Key Metabolite : 3-(4-Hydroxyphenyl)propanoic acid (via dehydroxylation) and its conjugated forms .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Methodological Answer : Challenges include resolving co-eluting metabolites and ensuring sensitivity. Solutions involve:
- HPLC-MS : Use C18 columns (3.5 µm particle size) with 0.1% formic acid in acetonitrile/water gradients.
- Exact Mass Analysis : Employ high-resolution MS (e.g., Q-TOF) to distinguish isomers (e.g., m/z 343.1087 for C19H21NO5) .
- Validation : Assess recovery (>90%) and LOQ (<10 ng/mL) per ICH guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
